Boc-Thr(Ala-Fmoc)-OH
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Description
“Boc-Thr(Ala-Fmoc)-OH” is a peptide that is synthesized using Fmoc/tBu-based strategies1. The peptide is assembled on solid supports and involves a series of competing reactions1.
Synthesis Analysis
The synthesis of “Boc-Thr(Ala-Fmoc)-OH” involves cleavage and deprotection, which are crucial steps in peptide synthesis1. The peptide is separated from the support while removing the protecting groups from the side-chains1. This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent1.
Molecular Structure Analysis
The molecular structure of “Boc-Thr(Ala-Fmoc)-OH” is determined by the amino acid composition of the peptide1. The 21 naturally-occurring Fmoc amino acids and their side-chain protecting groups are used in the synthesis1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Thr(Ala-Fmoc)-OH” are not simple but involve a series of competing reactions1. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Thr(Ala-Fmoc)-OH” are determined by the amino acid composition of the peptide1. The peptide is recovered from the reaction mixture and analyzed1.
Safety And Hazards
Future Directions
The future directions for “Boc-Thr(Ala-Fmoc)-OH” involve improving the synthesis methods1. There are numerous procedures in the literature which describe a variety of cleavage and deprotection methods for peptides synthesized with an Fmoc/tBu strategy1.
Please note that this information is based on the available resources and may not cover all aspects of “Boc-Thr(Ala-Fmoc)-OH”. For a more comprehensive analysis, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYWPMYAPYVGF-DMPWYTOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(Ala-Fmoc)-OH |
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